DINP is rapidly metabolized to the monoester and parent alcohol.
Most of the (14)C collected in the urine of rats following a single oral dose of (14)C-DINP was in the form of phthalic acid or side-chain oxidation products of the monoester (MINP). The relative amount of phthalic acid in the urine decreased at the high dose. The monoester itself, as well as the diester, was present in only trace amounts. In feces, 8 and 41% of the radioactivity was associated with the diester following administration of a low (50 mg/kg) or a high (500 mg/kg) oral dose of (14)C-DINP. This indicates saturation of metabolism at the high dose. The remainder of the fecal radioactivity was associated with the monoester or its side-chain oxidation products. Major metabolites in the liver were the monoester and its side-chain oxidation products. The same metabolites and phthalic acid were in testes. Fat contained the monoester and its oxidation products. Repeated exposures revealed similar metabolites in the tissues. In summary, in the rat, DINP was de-esterfied to the monoester, which was further metabolized by side-chain oxidation of the ester group or by hydrolysis to phthalic acid. Formation of oxidation products appeared to increase following the high dose or repeated dosing, while the hydrolysis to phthalic acid decreased.
... (14)C-diisononyl phthalate (DINP CAS 68515-48-0, 97-98% pure) were investigated in male and female Fischer 344 rats treated with a single oral dose of 50 or 500 mg/kg ... . Elimination of radioactivity in urine and feces was examined for up to 72 hours after /dosing/ ... HPLC analyses of urine collected from male rats between 0-8 hours following a single dose of (14)C-DINP showed a major portion of the radioactivity (up to 28%) corresponding to phthalic acid and a minor amount (up to 7%) eluting at the origin of the chromatogram (polar component 4). Most of the radioactivity recovered (58-83%) eluted as a broad peak more polar than the monoester (monoisononyl phthalate, MINP). This peak, tentatively identified as side chain oxidation products of MINP (MINPox), was present in higher amounts in urine collected between 8 and 24 hours (there was a decrease of the amount of phthalic acid (PA) recovered and levels equivalent for polar component). Elimination of phthalic acid was dose-dependent and decreased in urine of rats treated with the high dose. Urine collected from female rats showed similar profiles to those of males. In all urine samples, the monoester and diester were absent or present only in trace amounts. In feces, 8 and 41% of the radioactivity was associated with the diester following treatment with the single low and high dose, respectively. The remainder eluted in the areas of the MINP and MINPox; phthalic acid was absent (high dose) or present in small amounts (low dose). No radioactivity was associated with the polar component. Fecal samples collected from female rats treated with the low dose showed minor quantitative differences from those of male rats, but following the high dose, the feces of female rats showed higher amounts of the parent compound and lower amounts of the oxidative metabolites. A quite similar distribution of the metabolites was observed in the GI tract, 83% of the radioactivity was associated with MINPox following a low dose of DINP administered (small quantities of DINP, MINP and PA were also recovered). For the high dose, more DINP and less MINPox were recovered in the GI tract. In the liver, the major metabolites were MINP and MINPox whichever the dose administered. For the lower dose, a small amount of PA was recovered too. From 1 hour to 72 hours post exposure, progressive decrease of MINP and PA was observed concurrently with an increase of MINPox. For the higher dose, small amounts of DINP were recovered between 1-4 hours interval and only 1% of PA was recovered at 1 hour. The major metabolites recovered in the testes of rats receiving one dose of (14)C-DINP include the monoester, its oxidation products, and the acid; small amounts of the polar component were also present. Slightly higher amounts of the monoester and lower amounts of the acid were recovered in testes of rats receiving the high dose. The parent compound was not detected from either dose level. Fat collected from rats receiving a single low dose showed peaks corresponding to the monoester, its oxidation products, and traces of the polar component. The diester was detected only in fat collected from rats receiving the high dose. ... /1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich/
... (14)C-diisononyl phthalate (DINP CAS 68515-48-0, 97-98% pure) were investigated ... in male rats treated with five daily oral doses of 50, 150 and 500 mg/kg. Elimination of radioactivity in urine and feces was examined for up to 72 hours after the last dose. ... Studies on DINP metabolic profiles in feces indicated that fecal excretion represents a balance of unabsorbed DINP and the metabolites eliminated in bile. In the urine, the major portions of radioactivity (79 to 91%) eluted as a broad peak corresponding to MINPox. The quantities of this metabolite in urine collected between 0 and 8 hours, or 8 and 24 hours, were similar, but were slightly higher in urine of rats receiving the high dose. Smaller amounts (up to 13%) of phthalic acid were recovered in urine; its excretion following repeated dosing showed no dose-dependence. The polar component was recovered in trace amounts following the high-dose level but represented up to 6% of urinary radioactivity following the low dose. The diester and the monoester were absent or present only in trace amounts at any dose. The fecal radioactivity was divided between the diester, monoester, and the oxidation products; higher amounts of the diester were recovered following the high dose. Only trace amounts of phthalic acid and the polar component were recovered. A similar distribution was observed in the GI tract. The livers contained major amounts of the monoester and its oxidation products. At later sacrifice times, most liver radioactivity (71 to 90%) corresponded to oxidation products. Only small amounts of phthalic acid and the polar component were detected, while the diester was absent or present only in trace amounts. The metabolic profiles in the liver were similar irrespective of dose. The profiles from testes showed primarily oxidation products present in amounts up to 89% of the radioactivity following the high dose; small amounts of the monoester and phthalic acid were recovered. The diester and the polar component were absent or only occasionally present. Fat from rats treated with five doses contained major amounts of the monoester and its oxidation products, and minor amounts of the diester; phthalic acid and the polar component were only occasionally detected. /1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich/
For more Metabolism/Metabolites (Complete) data for DIISONONYL PHTHALATE (15 total), please visit the HSDB record page.
Phthalate esters are first hydrolyzed to their monoester derivative. Once formed, the monoester derivative can be further hydrolyzed in vivo to phthalic acid or conjugated to glucuronide, both of which can then be excreted. The terminal or next-to-last carbon atom in the monoester can also be oxidized to an alcohol, which can be excreted as is or first oxidized to an aldehyde, ketone, or carboxylic acid. The monoester and oxidative metabolites are excreted in the urine and faeces. (A2884)
Phthalates, widely used in flexible plastics and consumer products, have become ubiquitous contaminants worldwide. This study evaluated the acute toxicity and estrogenic endocrine disrupting activity of butyl benzyl phthalate (BBP), di(n-butyl) phthalate (DBP), bis(2-ethylhexyl) phthalate (DEHP), diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), di-n-octyl phthalate (DNOP) and their mixtures. Using a 72 h zebrafish embryo toxicity test, the LC50 values of BBP, DBP and a mixture of the six phthalates were found to be 0.72, 0.63 and 0.50 ppm, respectively. The other four phthalates did not cause more than 50% exposed embryo mortality even at their highest soluble concentrations. The typical toxicity symptoms caused by phthalates were death, tail curvature, necrosis, cardio edema and no touch response. Using an estrogen-responsive ChgH-EGFP transgenic medaka (Oryzias melastigma) eleutheroembryos based 24 h test, BBP demonstrated estrogenic activity, DBP, DEHP, DINP and the mixture of the six phthalates exhibited enhanced-estrogenic activity and DIDP and DNOP showed no enhanced- or anti-estrogenic activity. These findings highlighted the developmental toxicity of BBP and DBP, and the estrogenic endocrine disrupting activity of BBP, DBP, DEHP and DINP on intact organisms, indicating that the widespread use of these phthalates may cause potential health risks to human beings. /Mixture/
Diisononyl phthalate (DINP) has been widely used in polyvinyl chloride (PVC) products and is ubiquitous as a substitute; however, its toxicity due to exposure remains to be determined. This study investigated the oxidative damage induced by DINP and the induced production of the pro-inflammation cytokines interleukin-1 (IL-1) and tumour necrosis factor-alpha (TNF-a). Oral exposure to DINP induced oxidative damage and inflammatory responses in liver and kidney tissues through the accumulation of ROS, which may be an underlying mechanism for its toxicity. These changes may contribute to hepatic and renal histopathological alterations. Our data suggest that oxidative stress is involved in DINP-induced toxicity and that the co-administration of melatonin exerts a protective effect against DINP-induced toxicity.
Plasticizers are additives used to increase the flexibility or plasticity of the material to which they are added, normally rigid plastic and as additives in paint and adhesives. They are suspected to interfere with the endocrine system, including the estrogen and the thyroid hormone (TH) systems. We investigated in vitro the thyroid hormone-like and estrogenic activities of a range of widely used plasticizers and phenols including benzyl butyl phthalate (BBP), dibutyl phthalate (DBP), dioctyl phthalate (DOP), diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), di(2-ethylhexyl) phthalate (DEHP), bis(2-ethylhexyl) adipate (DEHA), 4-tert-octylphenol (tOP), 4-chloro-3-methylphenol (CMP), 2,4-dichlorophenol (2,4-DCP), 2-phenylphenol (2-PP) and resorcinol. The TH disrupting potential was determined by the effect on the TH-dependent rat pituitary GH3 cell proliferation (T-screen). The estrogenic activities of the compounds were assessed in MVLN cells, stably transfected with an estrogen receptor (ER) luciferase reporter vector. Furthermore, the combined effect of a multi-components mixture of six plasticizers was evaluated for its estrogenic and TH-like activities. All the tested compounds, but 2-PP, significantly affected the GH3 cell proliferation. tOP, BBP and DBP activated ER transactivity, whereas DEHP antagonized the 17beta-estradiol induced ER function. The mixture significantly induced ER transactivity in an additive manner, whereas in the T-screen, the observed mixture effect was lower than predicted, suggesting a potential antagonizing effect of the mixture. In conclusion, the tested plasticizers and phenols elicited endocrine-disrupting potential that can be mediated via interference with the estrogen and TH systems. Moreover, the observed mixture effect stresses the importance of considering the combined effect of the compounds for risk assessment of human health. /Mixture/